molecular formula C9H20N2O B1451869 1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine CAS No. 936940-49-7

1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine

Cat. No. B1451869
CAS RN: 936940-49-7
M. Wt: 172.27 g/mol
InChI Key: RNIOWKZBHNSSMI-UHFFFAOYSA-N
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Description

1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine is a chemical compound with the empirical formula C9H20N2O . It has a molecular weight of 172.27 . This compound is typically in liquid form .


Molecular Structure Analysis

The SMILES string of 1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine is COCCN1CCCC(CN)C1 . The InChI key is RNIOWKZBHNSSMI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The density of 1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine is 0.942g/cm3 . Its boiling point is 237.2ºC at 760 mmHg .

Scientific Research Applications

Synthesis and Chemical Properties

  • A novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a compound with major importance in medicinal chemistry, was proposed, offering a simpler route for production in large quantities. This method is based on the exhaustive catalytic hydrogenation of pyrrolylpyridine, which can be prepared by the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran (R. Smaliy et al., 2011).

Biological Evaluation and Therapeutic Potential

  • Substituted piperidines and (2-methoxyphenyl)piperazines were synthesized, showing high affinity for the dopamine D2 receptor. This suggests their potential application in designing drugs targeting dopaminergic pathways (Z. J. Penjisevic et al., 2016).
  • Aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine were designed as serotonin 5-HT1A receptor-biased agonists, showing potential as antidepressant drug candidates due to their high receptor affinity and selectivity (J. Sniecikowska et al., 2019).

Applications in Material Science and Other Fields

  • (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine was identified as a Wnt beta-catenin agonist, increasing bone formation rate in ovariectomized rats. This highlights its potential application in treating bone disorders (J. Pelletier et al., 2009).

Anticonvulsant Properties

  • Novel Schiff bases of 3-aminomethyl pyridine exhibited significant anticonvulsant activity, suggesting the potential of piperidine derivatives in developing new antiepileptic drugs (S. Pandey & R. Srivastava, 2011).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals. Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

[1-(2-methoxyethyl)piperidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-12-6-5-11-4-2-3-9(7-10)8-11/h9H,2-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNIOWKZBHNSSMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCCC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20655697
Record name 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine

CAS RN

936940-49-7
Record name 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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